The Discovery and Synthesis of PF-02367982 (Crizotinib): A Technical Guide
The Discovery and Synthesis of PF-02367982 (Crizotinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-02367982, commercially known as Crizotinib, is a first-in-class, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (MET), and ROS proto-oncogene 1 (ROS1) tyrosine kinases. Its discovery marked a significant milestone in the era of personalized medicine for non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of PF-02367982. It includes detailed experimental protocols for its chemical synthesis, a summary of key quantitative data, and visualizations of the signaling pathways it modulates.
Introduction: The Discovery of a Multi-Targeted Kinase Inhibitor
The development of PF-02367982 was driven by the need for targeted therapies for cancers harboring specific genetic alterations. Initially designed as a MET inhibitor, its potent activity against ALK and ROS1 rearrangements was subsequently discovered, leading to its successful clinical development for specific patient populations.[1] The chemical name for Crizotinib is (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, and its molecular formula is C₂₁H₂₂Cl₂FN₅O.[1]
Chemical Synthesis of PF-02367982 (Crizotinib)
The synthesis of Crizotinib is a multi-step process that involves the preparation of key chiral intermediates and subsequent coupling reactions. A robust six-step process has been developed for its large-scale synthesis, which includes a key Mitsunobu reaction and a Suzuki coupling.[2]
Synthesis of the Chiral Intermediate: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
The stereochemistry of the 1-(2,6-dichloro-3-fluorophenyl)ethanol intermediate is crucial for the biological activity of Crizotinib. The (S)-enantiomer is the desired stereoisomer. Several methods have been developed for its asymmetric synthesis, including enzymatic reduction and asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This method utilizes a chiral catalyst to achieve high enantioselectivity.
-
Catalyst Preparation: A chiral catalyst, for example, a ruthenium complex with a chiral diphosphine ligand, is prepared.
-
Reaction Setup: In a high-pressure reactor under an inert atmosphere (e.g., argon), add the chiral catalyst, a base (e.g., potassium tert-butoxide), a solvent (e.g., 2-propanol), and 2',6'-dichloro-3'-fluoroacetophenone.[3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10 atm) and heat the mixture (e.g., to 40°C).[3]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the mixture, release the pressure, and quench the reaction. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by column chromatography to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high optical purity.[3]
Mitsunobu Reaction
The Mitsunobu reaction is employed to couple the chiral alcohol with a pyridine derivative.
Experimental Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, and triphenylphosphine (approximately 1.2 equivalents) in an anhydrous solvent such as toluene. Cool the mixture to below 0°C in an ice bath.[4]
-
Reagent Addition: Slowly add diisopropylazodicarboxylate (DIAD) (approximately 1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C.[4]
-
Reaction: Allow the reaction to stir at a low temperature for a specified time (e.g., 12 hours), monitoring for completion.[4]
-
Work-up and Purification: A key advantage of using toluene as a solvent is the precipitation of the triphenylphosphine oxide byproduct, which can be removed by filtration. The filtrate is then concentrated, and the product can be further purified by crystallization from a suitable solvent like ethanol.[2]
Suzuki Coupling
The Suzuki coupling reaction is a crucial step to introduce the pyrazole moiety.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the brominated pyridine intermediate, the pyrazole boronate ester (approximately 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, approximately 0.025 equivalents), and a solvent such as DMF.[4]
-
Degassing: Thoroughly degas the mixture by bubbling with nitrogen for 15-20 minutes to remove any dissolved oxygen that could deactivate the catalyst.[4]
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (approximately 3.0 equivalents).[4]
-
Reaction: Heat the mixture with stirring (e.g., to 60°C) under a nitrogen atmosphere for several hours until the starting material is consumed.[4]
-
Work-up and Purification: Cool the reaction to room temperature and filter to remove any solids. Extract the aqueous phase with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the coupled product. Further purification can be achieved through column chromatography or crystallization.[4]
Mechanism of Action
Crizotinib is a potent inhibitor of ALK, MET, and ROS1 receptor tyrosine kinases. These kinases, when aberrantly activated through genetic alterations such as gene rearrangements, fusions, or amplifications, can drive tumor growth and survival. Crizotinib binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways.
Inhibition of ALK Signaling Pathway
In a subset of NSCLC patients, a chromosomal rearrangement results in the fusion of the Anaplastic Lymphoma Kinase (ALK) gene with another gene, most commonly Echinoderm Microtubule-associated protein-Like 4 (EML4). This EML4-ALK fusion protein is constitutively active and drives oncogenesis through the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib effectively inhibits the kinase activity of the EML4-ALK fusion protein, leading to the suppression of these downstream signals and ultimately resulting in cancer cell apoptosis.[5]
Inhibition of MET Signaling Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and migration. Aberrant MET signaling, through amplification or mutation, is implicated in various cancers. Crizotinib inhibits MET phosphorylation and downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[6]
Inhibition of ROS1 Signaling Pathway
Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity. These ROS1 fusion proteins activate similar downstream signaling pathways as ALK fusions, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Crizotinib is a potent inhibitor of ROS1 kinase activity, leading to the suppression of these oncogenic signals.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of PF-02367982.
Table 1: Key Synthesis Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield | Reference |
| Asymmetric Hydrogenation | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | ~99% | [3] |
| Mitsunobu Reaction | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | 84% | [7] |
| Suzuki Coupling & Deprotection | Brominated pyridine intermediate | Crizotinib | 75-85% | [7] |
Table 2: In Vitro Inhibitory Activity of Crizotinib
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| ALK | 20 | Cell-based | [8] |
| MET | 8 | Cell-based | [8] |
| ROS1 | 1.7 | Biochemical | [9] |
Conclusion
The discovery and development of PF-02367982 (Crizotinib) represent a paradigm shift in the treatment of ALK-, MET-, and ROS1-driven malignancies. Its targeted mechanism of action, coupled with a well-defined synthetic route, has established it as a cornerstone of personalized oncology. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the synthesis, mechanism, and key data associated with this important therapeutic agent. Further research into next-generation inhibitors and mechanisms of resistance continues to build upon the foundation laid by the pioneering work on Crizotinib.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
